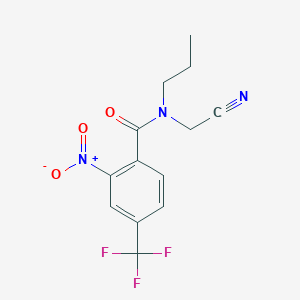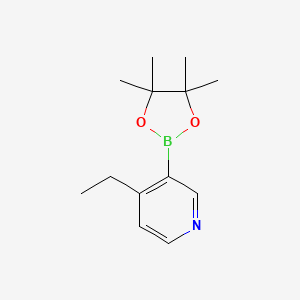
N'-Carbamothioyl-N,N-dimethylmethanesulfonimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide is a complex organosulfur compound characterized by its unique structural features. This compound belongs to the class of sulfonimidamides, which are known for their diverse applications in various fields of chemistry and biology. The presence of both sulfonyl and thioamide groups in its structure contributes to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide typically involves the reaction of dimethylamine with methanesulfonyl chloride, followed by the introduction of a thiocarbamoyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include acetonitrile and tetrahydrofuran, which facilitate the reaction and help in the purification of the final product.
Industrial Production Methods
On an industrial scale, the production of N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, advanced purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or thioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide exerts its effects involves interactions with specific molecular targets. The sulfonyl and thioamide groups can form strong bonds with metal ions and other electrophilic centers, facilitating catalytic and inhibitory activities. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide
- N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide is unique due to its specific combination of sulfonyl and thioamide groups, which confer distinct reactivity and potential applications. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
(dimethylamino-methyl-oxo-λ6-sulfanylidene)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3OS2/c1-7(2)10(3,8)6-4(5)9/h1-3H3,(H2,5,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDMVLHGLHBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=S)N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
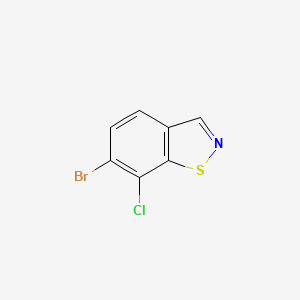
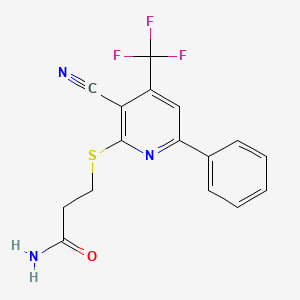
![N-(naphthalen-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2481001.png)
![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)

![N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2481006.png)

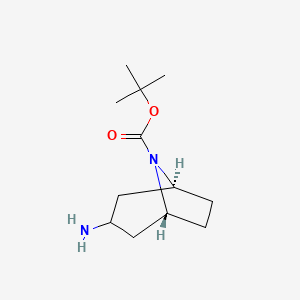
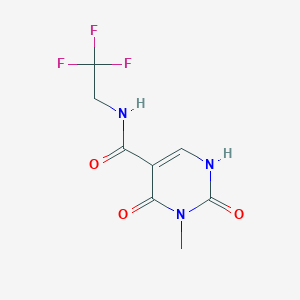
![3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid](/img/structure/B2481011.png)
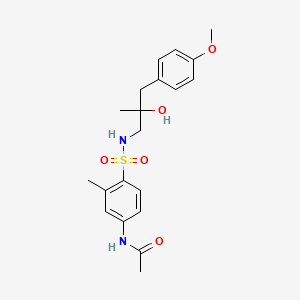
![n-(1-Cyanocyclopentyl)-3-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2481016.png)
